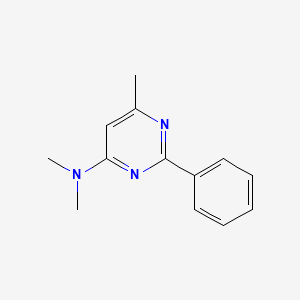
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine (TMP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. TMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has also been found to have neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also limitations to its use. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on N,N,6-trimethyl-2-phenyl-4-pyrimidinamine. One potential area of study is its use as an anti-tumor agent. Further research is needed to determine its effectiveness in treating various types of cancer. Another area of study is its potential as a treatment for neurodegenerative diseases. Further research is needed to determine its effectiveness in treating these conditions. Additionally, research is needed to better understand the mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine and to identify potential side effects or limitations of its use.
Synthesis Methods
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with phenylhydrazine, or by the reaction of 2,4,6-trimethylpyrimidine with benzaldehyde followed by reduction with sodium borohydride. The synthesis of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can also be achieved through the reaction of 2,4,6-trimethylpyrimidine with phenylisocyanate.
Scientific Research Applications
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have potential applications in scientific research, particularly in the field of medicine. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to inhibit the growth of cancer cells and has shown potential as an anti-tumor agent. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
properties
IUPAC Name |
N,N,6-trimethyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-9-12(16(2)3)15-13(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSXRZVZYSQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5340682 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
![N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)
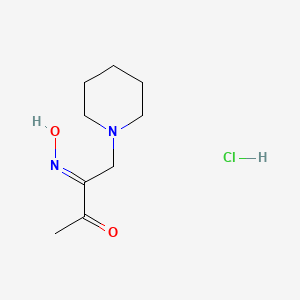
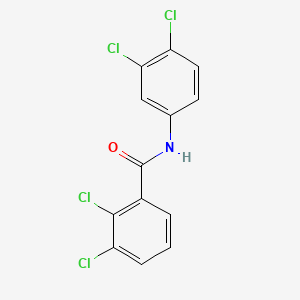
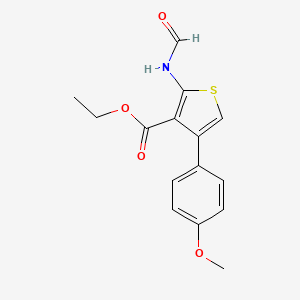
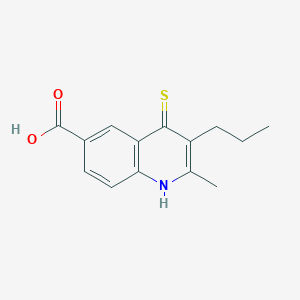
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![ethyl 1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5887423.png)
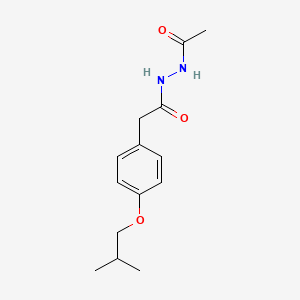
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
